molecular formula C8H15NO B3109858 4-Ethylcyclohexanone oxime CAS No. 17716-05-1

4-Ethylcyclohexanone oxime

Cat. No.: B3109858
CAS No.: 17716-05-1
M. Wt: 141.21 g/mol
InChI Key: DHVASDVOMMPVBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethylcyclohexanone oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group -C=N-OH. This compound is derived from 4-ethylcyclohexanone, a ketone, through the formation of an oxime. Oximes are known for their stability and are often used as intermediates in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethylcyclohexanone oxime can be synthesized through the reaction of 4-ethylcyclohexanone with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the mixture being stirred at room temperature for several hours until the oxime is formed.

Industrial Production Methods: On an industrial scale, the production of oximes often involves the use of catalysts to enhance the reaction efficiency. For example, the ammoximation process, which involves the reaction of a ketone with ammonia and hydrogen peroxide in the presence of a titanium silicalite catalyst, can be employed. This method is advantageous due to its high yield and selectivity .

Chemical Reactions Analysis

Types of Reactions: 4-Ethylcyclohexanone oxime undergoes several types of chemical reactions, including:

    Oxidation: The oxime can be oxidized to form nitriles.

    Reduction: Reduction of the oxime can yield the corresponding amine.

    Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Acidic or basic conditions can facilitate the substitution reactions.

Major Products:

Scientific Research Applications

4-Ethylcyclohexanone oxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethylcyclohexanone oxime involves its ability to form stable complexes with various substrates. In biological systems, oximes can reactivate enzymes that have been inhibited by organophosphates by binding to the active site and displacing the inhibitor. This reactivation process is crucial in the treatment of poisoning by nerve agents .

Comparison with Similar Compounds

    Cyclohexanone oxime: Similar in structure but lacks the ethyl group.

    4-Methylcyclohexanone oxime: Similar but has a methyl group instead of an ethyl group.

    Cyclohexanone oxime ethers: These compounds have an ether group attached to the oxime.

Uniqueness: 4-Ethylcyclohexanone oxime is unique due to the presence of the ethyl group, which can influence its reactivity and the types of reactions it undergoes.

Biological Activity

4-Ethylcyclohexanone oxime is a chemical compound that has garnered attention due to its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant research findings associated with this compound, providing a comprehensive overview of its significance in pharmacology and medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by the presence of an oxime functional group attached to a cyclohexanone ring. The general structure can be represented as follows:

C9H15NO\text{C}_9\text{H}_{15}\text{NO}

The oxime group (C=NOH-C=N-OH) enhances the compound's reactivity and biological interactions compared to its carbonyl counterparts.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity : Studies have demonstrated that oxime derivatives can induce apoptosis in cancer cells. For instance, certain oxime compounds have shown significant cytotoxicity against various cancer cell lines, such as HeLa and PC3, with IC50 values indicating potent antiproliferative effects .
  • Antimicrobial Properties : The compound has been evaluated for its antibacterial activity. Preliminary studies suggest that it may inhibit the growth of specific bacterial strains, although further investigation is needed to elucidate the mechanisms involved .
  • Anti-inflammatory Effects : Some derivatives of oximes have displayed anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. The exact pathways through which these effects are mediated are still under investigation .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Cell Cycle Arrest : Research indicates that certain oxime derivatives can induce cell cycle arrest at different phases, leading to reduced proliferation of cancer cells. This effect is often accompanied by increased reactive oxygen species (ROS) production and activation of apoptotic pathways .
  • Receptor Binding : The structural features of this compound allow it to act as a hydrogen bond donor and acceptor, enhancing its interaction with receptor binding sites. This property may contribute to its anticancer and antimicrobial activities .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound and related compounds:

StudyCompound TestedCell LineIC50 ValueObservations
Gomes et al. (2023)Novel steroidal oximesHeLa15.1 µMInduced apoptosis via caspase activation
Savić et al. (2022)D-homo lactone derivativesPC327.94 µMSelective cytotoxicity towards cancer cells
Recent Study (2023)Various oximesWiDr, HepG29.1 µM (WiDr)Significant inhibition of cell proliferation

These findings highlight the potential of this compound as a lead compound for further development in cancer therapy.

Properties

IUPAC Name

N-(4-ethylcyclohexylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-2-7-3-5-8(9-10)6-4-7/h7,10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVASDVOMMPVBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(=NO)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Ethylcyclohexanone oxime
Reactant of Route 2
Reactant of Route 2
4-Ethylcyclohexanone oxime
Reactant of Route 3
4-Ethylcyclohexanone oxime
Reactant of Route 4
4-Ethylcyclohexanone oxime
Reactant of Route 5
4-Ethylcyclohexanone oxime
Reactant of Route 6
4-Ethylcyclohexanone oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.